4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide
Description
This compound features a benzamide core substituted with a 2,6-dimethylphenyl group at the amide nitrogen and a quinazoline moiety at the para position of the benzamide ring.
Properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O/c1-18-7-6-8-19(2)26(18)33-28(35)21-11-14-23(15-12-21)31-29-32-25-16-13-22(30)17-24(25)27(34-29)20-9-4-3-5-10-20/h3-17H,1-2H3,(H,33,35)(H,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKMFQKVHNSXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Amination: The 6-chloro-4-phenylquinazoline is then reacted with an appropriate amine to introduce the amino group.
Coupling Reaction: Finally, the compound is coupled with N-(2,6-dimethylphenyl)benzamide under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in studies to understand cell signaling pathways and the role of quinazoline derivatives in modulating these pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop it as a therapeutic agent.
Industry: It may be used as a precursor for the synthesis of other bioactive quinazoline derivatives.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the regulation of cell division and survival. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
LY201116’s anticonvulsant activity is attributed to its amino group, which undergoes metabolic inactivation via acetylation. The target compound’s quinazoline group may circumvent this pathway, improving metabolic stability .
Crystallographic and Conformational Features :
- N-(2,6-Dimethylphenyl)benzamide derivatives exhibit anti-parallel alignment of N–H and C=O bonds in the amide segment, with dihedral angles between aromatic rings ranging from 78.8° to near coplanarity (3.5°) . The quinazoline substituent likely alters these angles, affecting molecular packing and solubility.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical and ADME Comparison
Key Observations:
- Metabolic Stability: The target compound’s lack of a primary amino group (unlike LY201116) may reduce susceptibility to N-acetylation, a major inactivation route for LY201116 .
Biological Activity
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide is a compound within the quinazoline class known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer treatment and other diseases. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C27H24ClN5O
- Molecular Weight : 485.96 g/mol
Biological Activity Overview
Quinazoline derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies indicate that quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, they may inhibit EGFR (epidermal growth factor receptor) and other receptor tyrosine kinases crucial for tumor proliferation .
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- The compound has shown potential against various microbial strains, suggesting it could be explored for use in treating infections.
The mechanism by which this compound exerts its effects involves:
- Kinase Inhibition : The compound likely interacts with specific kinases that are pivotal in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.
- Receptor Modulation : By binding to receptors such as EGFR, it may inhibit downstream signaling pathways that promote tumor growth .
Research Findings and Case Studies
Case Study: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several quinazoline derivatives, including the compound . The results indicated a dose-dependent inhibition of tumor cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutics. This suggests a promising avenue for further development as a targeted cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide, and how can intermediates be characterized spectroscopically?
- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in anhydrous 1,4-dioxane under reflux. Intermediates like 6-chloro-4-phenylquinazolin-2-amine should be purified via column chromatography and characterized using ¹H/¹³C NMR. Missing signals in aromatic regions (e.g., 171.4–173.0 ppm for C4/C6) may require advanced techniques like DEPT-135 or HSQC to resolve overlapping peaks .
Q. How can researchers validate the purity and structural integrity of this compound for biological assays?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., exact mass 429.1356 for related benzamide derivatives). Crystallographic data (e.g., Acta Crystallographica reports) should be cross-referenced to validate bond angles and torsional strain in the quinazoline core .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodology : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to quinazoline’s known ATP-binding domain interactions. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., gefitinib) and validate results via dose-response curves .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
- Methodology : Perform Design of Experiments (DoE) to test variables: catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity. Use ANOVA to identify significant factors. Monitor reaction progress via LC-MS and mitigate byproducts (e.g., dehalogenated intermediates) by adjusting ligand-to-metal ratios .
Q. What strategies resolve contradictions in spectroscopic data, such as missing or overlapping signals in NMR?
- Methodology : Apply 2D NMR techniques (COSY, NOESY) to assign ambiguous proton environments. For unresolved signals, use dynamic NMR (DNMR) to probe conformational exchange or computational modeling (DFT) to predict chemical shifts. Compare with crystallographic data (e.g., C–H···π interactions) to confirm assignments .
Q. How should environmental fate studies be designed to assess ecological risks of this compound?
- Methodology : Follow INCHEMBIOL guidelines (Project 2005–2011):
- Lab Studies : Determine logP (octanol-water partitioning) and hydrolysis half-life (pH 5–9).
- Bioassays : Test Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
- Field Monitoring : Deploy passive samplers in aquatic systems to detect bioaccumulation .
Q. What computational approaches predict binding affinities to off-target receptors?
- Methodology : Perform molecular docking (AutoDock Vina) against homology models of GPCRs or cytochrome P450 enzymes. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic data (RNA-seq) from exposed cell lines to identify upregulated pathways (e.g., PI3K/JNK) .
Methodological Notes
- Data Contradiction Analysis : Discrepancies between in vitro and in silico results (e.g., kinase inhibition vs. docking scores) may arise from solvation effects or protein flexibility. Use MM-PBSA/GBSA to refine free energy calculations .
- Advanced Instrumentation : Synchrotron XRD (e.g., Diamond Light Source) resolves crystallographic ambiguities, while TOF-SIMS maps compound distribution in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
